N-[5-(methanesulfonamido)-1,3,4-thiadiazol-2-yl]-2-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide
Description
N-[5-(methanesulfonamido)-1,3,4-thiadiazol-2-yl]-2-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Properties
IUPAC Name |
N-[5-(methanesulfonamido)-1,3,4-thiadiazol-2-yl]-2-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O3S2/c1-7(6-10-8(2)17-19(4)9(10)3)11(20)14-12-15-16-13(23-12)18-24(5,21)22/h7H,6H2,1-5H3,(H,16,18)(H,14,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTODOFJBAFMCSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(C)C(=O)NC2=NN=C(S2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(methanesulfonamido)-1,3,4-thiadiazol-2-yl]-2-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide involves multiple steps. One common synthetic route starts with the preparation of the thiadiazole ring, which is typically achieved by the reaction of hydrazine derivatives with carbon disulfide or thiocyanates. The methanesulfonamido group is introduced through sulfonation reactions, and the final compound is obtained by coupling the thiadiazole intermediate with the appropriate pyrazole derivative under suitable reaction conditions .
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance the efficiency of the synthetic process .
Chemical Reactions Analysis
N-[5-(methanesulfonamido)-1,3,4-thiadiazol-2-yl]-2-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamido group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of N-[5-(methanesulfonamido)-1,3,4-thiadiazol-2-yl]-2-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes and proteins involved in cell signaling pathways. For example, it has been shown to inhibit the phosphorylation of signal transducer and activator of transcription 3 (STAT3), thereby blocking its activation and subsequent transcription of target genes . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-[5-(methanesulfonamido)-1,3,4-thiadiazol-2-yl]-2-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide can be compared with other thiadiazole derivatives, such as:
N-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine: Known for its antimicrobial activity.
N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide: Exhibits antifungal properties.
N-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide: Used in anticancer research.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
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